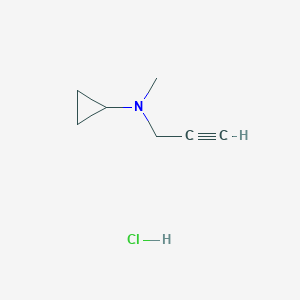

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

N-Methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride is a cyclopropane-based secondary amine derivative. Its molecular formula is C₇H₁₂ClN , and its molecular weight is 145.63 g/mol . The compound consists of a cyclopropane ring substituted with two amine groups: one methylated (N-methyl) and one bonded to a propargyl group (N-(prop-2-yn-1-yl)). The hydrochloride counterion contributes to the compound’s ionic nature and solubility profiles.

The IUPAC name is derived from the parent cyclopropane structure, with substituents prioritized by alphabetical order. The propargyl group (prop-2-yn-1-yl) and methyl group are attached to the nitrogen atom, forming a tertiary amine. The hydrochloride salt is a common form to enhance stability and bioavailability in pharmaceutical applications.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Cyclopropane ring (C₃H₆) |

| Substituents | N-Methyl group, N-(prop-2-yn-1-yl) group, hydrochloride counterion |

| Functional Groups | Tertiary amine, alkyne (C≡C), hydrochloride salt |

| Molecular Formula | C₇H₁₂ClN |

| Molecular Weight | 145.63 g/mol |

Crystallographic Analysis and Conformational Studies

While experimental crystallographic data for this compound are not explicitly reported in the literature, theoretical insights can be inferred from analogous cyclopropane derivatives. Cyclopropane rings typically adopt a planar geometry due to their strained bond angles (60°), which imposes unique packing constraints in crystalline states. The presence of the propargyl group introduces potential π-π interactions or hydrogen-bonding opportunities, though its linear geometry may limit intermolecular interactions.

The hydrochloride salt likely influences crystal packing through ionic interactions between the amine’s protonated nitrogen and chloride ions. In related cyclopropanamine hydrochlorides (e.g., N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride, CAS 64892-72-4), crystal structures often exhibit layered arrangements with alternating cation and anion layers. However, the steric bulk of the methyl and propargyl substituents may reduce symmetry and alter lattice parameters compared to simpler cyclopropanamine derivatives.

Comparative Structural Analysis with Related Cyclopropanamine Derivatives

This compound shares structural motifs with several cyclopropane-based amines, differing primarily in substituent positioning and functional group composition.

Table 2: Structural Comparison with Analogues

The cyclopropane ring in the target compound introduces significant ring strain compared to cyclohexane derivatives, potentially influencing reactivity and stability. The N-methyl group enhances steric hindrance around the nitrogen center, whereas the propargyl group provides a site for potential cross-linking or further functionalization. In contrast, non-methylated derivatives (e.g., CAS 64892-72-4) lack this steric bulk, affecting solubility and binding affinity in biological systems.

The hydrochloride counterion distinguishes the target compound from its free-base counterpart (CAS 1247612-13-0), which lacks ionic interactions in the solid state. This distinction is critical for pharmaceutical formulation, as hydrochloride salts often exhibit improved dissolution rates in aqueous environments.

Properties

IUPAC Name |

N-methyl-N-prop-2-ynylcyclopropanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-3-6-8(2)7-4-5-7;/h1,7H,4-6H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIBYDJNTIHPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#C)C1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with a methylating agent such as methyl iodide or methyl bromide under basic conditions. The reaction is followed by the addition of propargyl bromide to introduce the prop-2-yn-1-yl group. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted cyclopropanamines .

Scientific Research Applications

Chemical Properties and Structure

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride is characterized by its unique cyclopropane structure, which contributes to its biological activity. The molecular formula is CHClN, indicating the presence of a nitrogen-containing heterocyclic compound that may interact with various biological targets.

Scientific Research Applications

-

Drug Discovery and Development

- Modulation of Ion Channels : Research indicates that compounds similar to this compound are being investigated for their ability to modulate ion channels, particularly the cystic fibrosis transmembrane conductance regulator (CFTR). This channel plays a crucial role in cystic fibrosis pathology, and small molecules that enhance CFTR function could lead to new therapeutic strategies for this condition .

- Structure-Based Drug Design : The compound's unique structure allows it to be used in structure-based drug design approaches, facilitating the identification of new drug candidates through computational docking and medicinal chemistry techniques .

-

Biological Activity Studies

- Inhibition Studies : The compound has been evaluated for its potential as an inhibitor of specific enzymes related to disease processes. For instance, studies on similar compounds have shown efficacy in inhibiting N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), which is involved in lipid metabolism and neurobiology .

- Therapeutic Potential : Ongoing research aims to explore the therapeutic potential of this compound in treating conditions such as pain management, anxiety disorders, and other neurological conditions due to its interaction with neurotransmitter systems.

-

Chemical Biology Applications

- Small Molecule Scaffolds : As a small molecule scaffold, this compound serves as a template for the development of new chemical entities with tailored biological activities. Its structural features can be modified to enhance potency or selectivity against specific biological targets.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The prop-2-yn-1-yl group plays a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Reactivity and Functional Group Analysis

Propargyl vs. Allyl Groups :

- The propargyl group in the target compound (sp-hybridized carbon) exhibits higher reactivity toward click chemistry compared to the allyl group (sp² hybridization) in N-(prop-2-en-1-yl)cyclopropanamine HCl .

- Allyl derivatives may undergo electrophilic additions or polymerization, whereas propargyl groups are preferred for bioorthogonal reactions .

- Cyclopropylmethyl substituents () add steric hindrance, which can modulate receptor binding or metabolic stability .

Hydrochloride Salts :

- All compared compounds are hydrochloride salts, enhancing aqueous solubility and crystallinity for purification .

Biological Activity

N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a detailed overview of the biological activity associated with this compound, highlighting research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its biological properties. The compound can be represented by the following chemical formula:

This structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.

Inhibition of NAPE-PLD

Research has indicated that compounds similar to this compound may inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme crucial for the biosynthesis of bioactive lipids. Inhibitors of NAPE-PLD can modulate levels of N-acylethanolamines (NAEs), which are involved in various physiological processes including pain modulation, appetite regulation, and neuroprotection .

In Vitro Studies

In vitro assays have been conducted to evaluate the potency of cyclopropanamine derivatives against various biological targets. For instance, the inhibitory effects on NAPE-PLD were assessed using membrane lysates from HEK293T cells overexpressing human NAPE-PLD. The results indicated that certain derivatives exhibit significant inhibitory activity, with half-maximal inhibitory concentration (IC50) values in the low micromolar range .

Case Studies

A notable case study involved the use of related cyclopropanamine compounds in animal models to assess their effects on emotional behavior and metabolic processes. These studies demonstrated that inhibition of NAPE-PLD could lead to alterations in anxiety-like behaviors and metabolic syndromes in mice, suggesting potential therapeutic applications for conditions such as obesity and depression .

Data Summary

The following table summarizes key findings from various studies related to the biological activity of cyclopropanamine derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride, and how can reaction conditions be optimized?

- Methodology : A common approach involves alkylation of cyclopropanamine derivatives using propargyl bromide under basic conditions. For example, in Scheme 1 of , propargyl bromide reacts with amines in the presence of K₂CO₃ in DMF at 60°C. Optimization can be achieved by varying solvents (e.g., DMF vs. NMP), reaction temperatures, and catalysts (e.g., p-toluenesulfonic acid for acid-catalyzed reactions). Monitoring via TLC (n-hexane:ethyl acetate, 9:1) ensures reaction completion .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Chromatography : Use HPLC or GC-MS to assess purity.

- Spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., cyclopropane protons at δ 0.5–1.5 ppm and propargyl protons at δ 2.0–3.0 ppm).

- Crystallography : Single-crystal X-ray diffraction with SHELXL ( ) for precise structural determination. Refinement parameters (R-factor < 5%) validate bond lengths/angles .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound?

- Methodology :

- Solubility : Test in polar (water, ethanol) and non-polar solvents (DCM, toluene) using gravimetric analysis.

- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. For cyclopropane derivatives, thermal stability can be assessed via TGA .

Advanced Research Questions

Q. How do the cyclopropane ring and propargyl group influence reactivity in cross-coupling or cycloaddition reactions?

- Methodology :

- Strain-driven reactivity : The cyclopropane ring’s angle strain (60°) enhances susceptibility to ring-opening reactions (e.g., with electrophiles).

- Propargyl group : Acts as a leaving group in Sonogashira couplings (). Kinetic studies under Pd catalysis (e.g., Pd(PPh₃)₄) can quantify reactivity .

Q. How can contradictory data between computational predictions (e.g., DFT) and experimental observations (e.g., X-ray) be resolved?

- Methodology :

- DFT vs. X-ray : Compare calculated (B3LYP/6-31G*) and experimental bond lengths/angles. Discrepancies > 0.05 Å may indicate crystal packing effects.

- Refinement : Use SHELXL’s TWIN/BASF commands ( ) to model disorder or twinning in crystallographic data .

Q. What experimental strategies are effective for studying this compound’s interactions with biomolecules (e.g., enzymes, DNA)?

- Methodology :

- Enzyme assays : Measure inhibition kinetics (Km/Vmax) using fluorogenic substrates.

- DNA binding : Employ ethidium bromide displacement assays (UV-Vis) or SPR to quantify binding constants (Kd) .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodology :

- Chiral chromatography : Use CSPs (Chiralpak IA/IB) with hexane:IPA mobile phases.

- Enzymatic deracemization : Recombinant cyclohexylamine oxidase variants () can selectively oxidize one enantiomer, enabling kinetic resolution .

Comparative Analysis

Q. How does this compound compare structurally and functionally to N-ethyl-N-(prop-2-yn-1-yl)cyclopropanamine hydrochloride?

- Methodology :

- Structural : Compare X-ray data (e.g., cyclopropane ring geometry) and substituent effects via Hirshfeld surface analysis.

- Functional : Assess biological activity differences using in vitro cytotoxicity assays (e.g., IC₅₀ in HeLa cells) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.